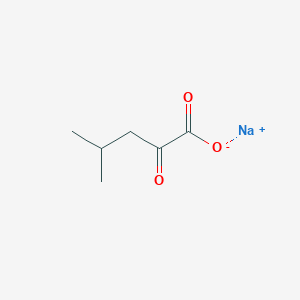

Sodium 4-methyl-2-oxovalerate

概要

説明

α-ケトイソカプロン酸(ナトリウム塩)は、L-ロイシンの代謝産物です。この化合物は、さまざまな生物学的プロセスにおいて重要な役割を果たし、そのユニークな特性のために科学研究で使用されています .

準備方法

合成ルートと反応条件

α-ケトイソカプロン酸(ナトリウム塩)は、L-ロイシンの酸化によって合成できます。この反応には、所望の生成物を得るために、制御された条件下で特定の酸化剤を使用することが含まれます。 次に、化合物を水酸化ナトリウムで中和してナトリウム塩を生成します .

工業生産方法

α-ケトイソカプロン酸(ナトリウム塩)の工業生産には、L-ロイシンを大規模に酸化し、続いて水酸化ナトリウムで中和することが含まれます。このプロセスは、最終生成物の収率と純度を高くするために最適化されています。 その後、化合物は結晶化および精製され、さまざまな用途で使用されます .

化学反応の分析

Transamination Reactions

Sodium 4-methyl-2-oxovalerate serves as a substrate in transamination reactions, critical to branched-chain amino acid (BCAA) metabolism. In these reactions, the α-keto group undergoes reversible amination/deamination via enzymes like branched-chain amino acid transaminases (BCATs) . For example:

This reaction is central to nitrogen shuttling in muscle and brain tissues. Kinetic studies show a value of 0.8 mM for BCATs interacting with this substrate .

Decarboxylation and Ketogenesis

Under oxidative conditions, the compound undergoes decarboxylation catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) . This reaction produces isovaleryl-CoA, a precursor for acetyl-CoA and ketone bodies:

In cerebral microdialysis studies, elevated levels correlate with ketometabolic shifts during traumatic brain injury, highlighting its role in energy homeostasis .

Metal Complexation

The α-keto and carboxylate groups enable coordination with transition metals. A 2024 study demonstrated its use in synthesizing nickel(II) complexes with imidazole derivatives :

| Reaction Components | Product | Key Properties |

|---|---|---|

| This compound + Ni(OAc)₂ | [Ni(C₆H₇O₃)₂]·2H₂O | λₘₐₓ = 594 nm (green solution) |

These complexes exhibit unique spectroscopic signatures, making them useful in catalysis and materials science .

Enzymatic Oxidation

In hepatic mitochondria, the compound is oxidized by α-keto acid dehydrogenases to yield NADH and FADH₂, contributing to ATP synthesis. Inhibitors like thiamine deficiency reduce flux through this pathway, leading to metabolite accumulation .

Schiff Base Formation

The α-keto group reacts with primary amines to form Schiff bases, as shown in nickel(II)-imidazole complex synthesis :

Isotopic Labeling

Deuterated derivatives (e.g., 4-methyl-2-oxovaleric acid-d7 sodium salt) are used in NMR-based metabolic tracer studies.

Reactivity in Aqueous Solutions

The sodium salt’s high solubility (miscible in water) facilitates proton exchange at physiological pH, stabilizing the enolate form:

This tautomerization enhances its nucleophilicity in biochemical reactions .

Comparative Reactivity Data

科学的研究の応用

Metabolic Studies

Sodium 4-methyl-2-oxovalerate is a metabolite of leucine and is utilized in metabolic studies to understand amino acid metabolism. It serves as a substrate in various enzymatic reactions, particularly in the study of branched-chain amino acid (BCAA) metabolism.

Case Study : A study highlighted the role of this compound in the metabolic pathway of BCAAs, demonstrating its utility in tracing metabolic fluxes in liver and muscle tissues .

Enzyme Substrate

This compound acts as a substrate for several enzymes involved in amino acid catabolism. Its ability to participate in transamination reactions makes it valuable for studying enzyme kinetics and mechanisms.

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Product |

|---|---|---|

| Branched-chain ketoacid dehydrogenase | Oxidative decarboxylation | Acetyl-CoA |

| Transaminase | Transamination | Corresponding amino acid |

Drug Development

This compound is investigated for its potential therapeutic effects, particularly in metabolic disorders related to amino acid metabolism. Its role as a precursor in the synthesis of various pharmaceutical compounds has been documented.

Case Study : Research has shown that this compound can enhance the efficacy of certain drugs by modulating metabolic pathways, thus improving drug bioavailability and effectiveness .

Nutritional Supplements

Due to its role as a BCAA metabolite, this compound is included in nutritional supplements aimed at athletes and individuals seeking muscle recovery and growth.

Table 2: Nutritional Applications of this compound

| Application | Description |

|---|---|

| Muscle Recovery | Enhances recovery post-exercise |

| Performance Enhancement | Supports increased endurance during workouts |

Analytical Standards

This compound is used as a reference standard in analytical chemistry for quantifying metabolites in biological samples. Its stable isotopes are particularly useful for mass spectrometry applications.

Case Study : A study utilized this compound as an internal standard for the quantification of BCAAs in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Metabolomics Research

In metabolomics, this compound aids in the identification and quantification of metabolic profiles, providing insights into physiological changes under different conditions.

Table 3: Metabolomics Applications

| Application | Methodology |

|---|---|

| Biomarker Discovery | Identification of disease-specific metabolites |

| Physiological Studies | Analysis of metabolic responses to stimuli |

作用機序

α-ケトイソカプロン酸(ナトリウム塩)の作用機序には、L-ロイシンの異化における代謝産物としての役割が含まれます。ラットの海馬において、反応性種の産生を増加させ、ミトコンドリア複合体Iおよび複合体II-IIIの活性を低下させます。 これは、ミトコンドリア機能の調節と反応性種の産生を含むさまざまな生化学的効果につながります .

類似の化合物との比較

類似の化合物

α-ケトイソ吉草酸: 分岐鎖アミノ酸の異化における別の代謝産物。

α-ケト-β-メチル吉草酸: α-ケトイソカプロン酸と構造と機能が類似しています。

α-ケトイソロイシン: 同様の特性を持つ別の分岐鎖ケト酸.

独自性

α-ケトイソカプロン酸(ナトリウム塩)は、L-ロイシンの異化における特定の役割とその独特の生化学的効果のために独特です。 ミトコンドリア機能を調節し、反応性種を生成する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

?-Ketoisovaleric Acid: Another metabolite in the catabolism of branched-chain amino acids.

?-Keto-?-methylvaleric Acid: Similar in structure and function to ?-Ketoisocaproic Acid.

?-Ketoisoleucine: Another branched-chain keto acid with similar properties.

Uniqueness

?-Ketoisocaproic Acid (sodium salt) is unique due to its specific role in the catabolism of L-leucine and its distinct biochemical effects. Its ability to modulate mitochondrial function and produce reactive species sets it apart from other similar compounds .

生物活性

Sodium 4-methyl-2-oxovalerate, also known as α-ketoisocaproic acid sodium salt, is a sodium salt derivative of 4-methyl-2-oxopentanoic acid. This compound plays a significant role in various biological processes, particularly in amino acid metabolism and energy production pathways. Here, we explore its biological activity, synthesis methods, potential applications, and relevant research findings.

- Molecular Formula : C5H9NaO3

- Molecular Weight : 152.12 g/mol

- CAS Number : 4502-00-5

- EC Number : 224-816-3

Role in Metabolism

This compound is primarily recognized for its involvement in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. It is produced during the degradation of leucine and serves as a crucial intermediate in various metabolic pathways:

- Amino Acid Metabolism : It participates in transamination reactions, contributing to the synthesis of amino acids from keto acids, which is vital for protein synthesis and cellular function .

- Energy Production : The compound influences energy homeostasis by participating in the Krebs cycle through its conversion to acetyl-CoA and other intermediates, which are essential for ATP production .

- Cancer Metabolism : Recent studies suggest that altered levels of this compound may serve as biomarkers for certain cancers, indicating its potential role in tumor metabolism.

Biological Activity and Mechanisms

The biological activity of this compound can be summarized as follows:

- Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, including branched-chain keto acid dehydrogenase (BCKAD) and aminotransferases, facilitating the conversion of BCAAs into usable metabolites .

- Effects on Muscle Metabolism : Research indicates that this compound can enhance skeletal muscle protein synthesis and regeneration, making it of interest for sports nutrition and muscle recovery .

Study on Metabolic Disorders

A study investigated the levels of this compound in db/db diabetic mice compared to non-diabetic controls. Results showed that urine levels were significantly reduced in diabetic mice, suggesting a disruption in BCAA metabolism associated with diabetes .

Cancer Biomarker Research

In a targeted metabolomics study involving patients with uterine cervix cancer, altered levels of this compound were identified as potential biomarkers linked to disease progression. This highlights its relevance in oncological research and diagnosis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium Ketoisocaproate | C6H9NaO3 | Similar structure; involved in amino acid metabolism. |

| Sodium Alpha-ketoisocaproate | C6H9NaO3 | Related to branched-chain amino acids; metabolic roles. |

| Sodium 3-Methyl-2-Oxobutanoate | C5H7NaO3 | Shorter carbon chain; used in similar metabolic studies. |

| Sodium 2-Ketoisocaproate | C6H9NaO3 | Another variant involved in similar biochemical pathways. |

特性

CAS番号 |

4502-00-5 |

|---|---|

分子式 |

C6H10NaO3 |

分子量 |

153.13 g/mol |

IUPAC名 |

sodium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChIキー |

NVPLKQSQRQOWCP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

異性体SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

正規SMILES |

CC(C)CC(=O)C(=O)O.[Na] |

外観 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

4502-00-5 |

物理的記述 |

White powder; slight fruity aroma |

関連するCAS |

816-66-0 (Parent) |

溶解性 |

Soluble in water Soluble (in ethanol) |

同義語 |

2-Ketoisocaproic Acid Sodium Salt; 2-Oxo-4-methylpentanoic Acid Sodium Salt; 4-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 2-Ketoisocaproate; Sodium 4-methyl-2-oxopentanoate; Sodium 4-methyl-2-oxovalerate; Sodium α-Keto-isocaproate; Sodium α-Ketoi |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。